N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a sulfonamide group attached to a benzene ring substituted with dimethyl and dimethoxy groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,5-dimethylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
[ \text{3,5-dimethylphenylamine} + \text{3,4-dimethoxybenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-3,5-dimethylaniline
- N-(2,3-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
- N-(3,5-dimethylphenyl)-3,4-dimethoxybenzamide
Comparison: N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both dimethyl and dimethoxy groups on the benzene ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C16H19NO4S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-7-12(2)9-13(8-11)17-22(18,19)14-5-6-15(20-3)16(10-14)21-4/h5-10,17H,1-4H3 |
InChI Key |
NVEQOZFNEIYNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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